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molecular formula C11H15NO2 B8573963 4-(4-Methylmorpholin-2-yl)phenol

4-(4-Methylmorpholin-2-yl)phenol

Cat. No. B8573963
M. Wt: 193.24 g/mol
InChI Key: FECWVYNMVHGYEW-UHFFFAOYSA-N
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Patent
US07871982B2

Procedure details

A 36% aqueous formaldehyde solution (20.1 mg, 2.51 mmol), 0.029 ml (0.502 mmol) of acetic acid, and 53.2 mg (0.251 mmol) of triacetoxysodium borohydride were successively added to a solution of 15 mg (0.084 mmol) of the title compound produced in step (iv) of Reference Example 12 in methanol (0.7 ml), and the mixture was stirred at room temperature for 15 min. Thereafter, the reaction solution was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=9:2:0.2) to give 15 mg (yield 93%) of the title compound.
Quantity
20.1 mg
Type
reactant
Reaction Step One
Quantity
0.029 mL
Type
reactant
Reaction Step One
[Compound]
Name
triacetoxysodium borohydride
Quantity
53.2 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C=O.[C:3](O)(=O)C.[NH:7]1[CH2:12][CH2:11][O:10][CH:9]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH2:8]1>CO>[CH3:3][N:7]1[CH2:12][CH2:11][O:10][CH:9]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH2:8]1

Inputs

Step One
Name
Quantity
20.1 mg
Type
reactant
Smiles
C=O
Name
Quantity
0.029 mL
Type
reactant
Smiles
C(C)(=O)O
Name
triacetoxysodium borohydride
Quantity
53.2 mg
Type
reactant
Smiles
Name
Quantity
15 mg
Type
reactant
Smiles
N1CC(OCC1)C1=CC=C(C=C1)O
Name
Quantity
0.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction solution was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=9:2:0.2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1CC(OCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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